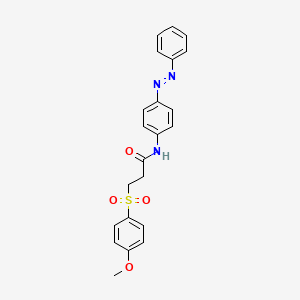
(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a sulfonyl group, a methoxyphenyl group, and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multiple steps, including the formation of the sulfonyl amide bond and the introduction of the phenyldiazenyl group. Common reagents used in the synthesis may include sulfonyl chlorides, amines, and diazonium salts. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may result in the formation of amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, dyes, and materials. Its unique properties can contribute to the development of new products with enhanced performance.
Mecanismo De Acción
The mechanism of action of (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group and phenyldiazenyl group may play key roles in binding to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide can be compared with other sulfonyl amides and diazenyl compounds.
- Examples include (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide and (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pentanamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
1007282-80-5 |
|---|---|
Fórmula molecular |
C22H21N3O4S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O4S/c1-29-20-11-13-21(14-12-20)30(27,28)16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26) |
Clave InChI |
PWAKCXDHSKMMBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



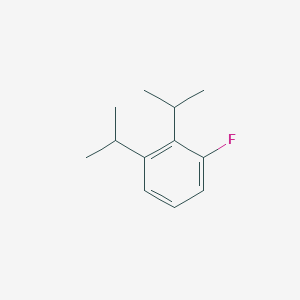
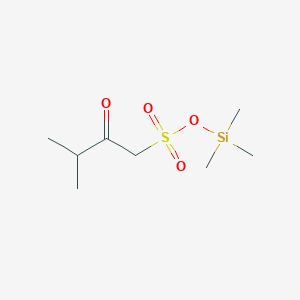

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)


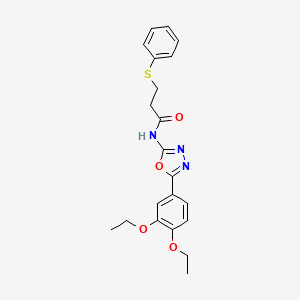
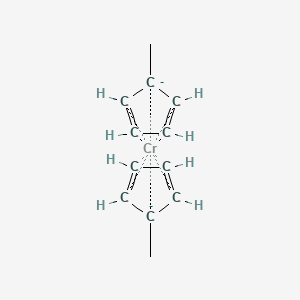

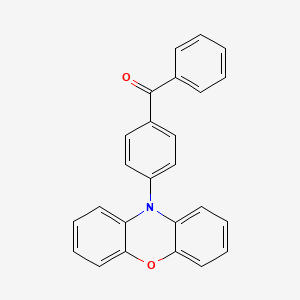
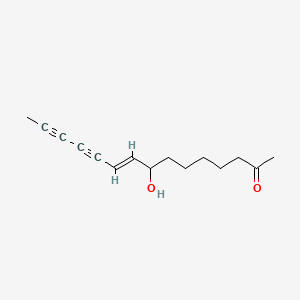

![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
